molecular formula C15H11ClN8O B11130240 2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B11130240
M. Wt: 354.75 g/mol
InChI Key: LXUDBPKPILUAMX-UHFFFAOYSA-N
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Description

2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzamide, a tetraazole ring, and a triazolopyridine moiety

Properties

Molecular Formula

C15H11ClN8O

Molecular Weight

354.75 g/mol

IUPAC Name

2-chloro-5-(tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C15H11ClN8O/c16-12-5-4-10(24-9-18-21-22-24)7-11(12)15(25)17-8-14-20-19-13-3-1-2-6-23(13)14/h1-7,9H,8H2,(H,17,25)

InChI Key

LXUDBPKPILUAMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the chlorination of a benzamide derivative, followed by the introduction of the tetraazole and triazolopyridine groups through cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while ensuring consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzamides.

Scientific Research Applications

Medicinal Applications

The compound's structure suggests potential therapeutic properties. Research indicates that derivatives of tetrazole and triazole rings are prevalent in pharmaceuticals due to their diverse biological activities:

  • Antimicrobial Activity : Compounds containing triazole and tetrazole moieties have shown significant antibacterial effects against pathogens like Escherichia coli and Pseudomonas aeruginosa .
  • Anticancer Properties : Studies have indicated that similar compounds exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival .

Case Study: Antimicrobial Efficacy

A study conducted on a series of tetrazole derivatives demonstrated that modifications at the benzamide position significantly enhanced antimicrobial activity. The compound was tested against various bacterial strains, showing a minimum inhibitory concentration (MIC) below 10 µg/mL for several strains .

Biological Research Applications

The unique structural features of this compound allow it to interact with biological targets effectively:

  • Enzyme Inhibition : Research has shown that compounds with similar structures can inhibit enzymes like acetylcholinesterase, making them potential candidates for treating neurodegenerative diseases .
  • Inflammation Modulation : The anti-inflammatory properties of tetrazole derivatives have been explored, with findings suggesting they can modulate inflammatory pathways effectively .

Material Science Applications

Beyond medicinal uses, this compound's chemical properties make it suitable for applications in material science:

  • Polymer Synthesis : The compound can be utilized as a building block in synthesizing advanced polymers with specific functionalities, such as improved thermal stability and reactivity.
  • Nanotechnology : Its unique properties may also be harnessed in the development of nanomaterials for drug delivery systems or sensors due to its ability to form stable complexes with metal ions .

Summary of Findings

The applications of 2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide span across various scientific disciplines. Its promising biological activities make it a candidate for further research in drug development while its unique chemical properties open avenues in material science.

Mechanism of Action

The mechanism by which 2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)benzaldehyde: Shares the tetraazole and chloro-substituted benzene ring but lacks the triazolopyridine moiety.

    2-butyl-4-chloro-1-((2’-(1-trityl-1H-tetraazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazol-5-yl)methanol: Contains a tetraazole ring and a chloro-substituted benzene ring but differs in the overall structure and functional groups.

Uniqueness

The uniqueness of 2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for exploring new chemical and biological spaces.

Biological Activity

The compound 2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups that contribute to its biological activity. The molecular formula is C19H17ClN8OC_{19}H_{17}ClN_8O with a molecular weight of 408.8 g/mol. The structure includes a tetrazole moiety and a triazolo-pyridine scaffold which are known for their diverse pharmacological properties.

PropertyValue
Molecular FormulaC19H17ClN8O
Molecular Weight408.8 g/mol
IUPAC NameN-[2-chloro-5-(tetrazol-1-yl)phenyl]-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide
InChI KeyUGDOIWUGCIWXPX-UHFFFAOYSA-N

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites. This action can disrupt metabolic pathways critical for cell survival.

Receptor Modulation : The compound interacts with various receptors on cell membranes, altering their signaling pathways. This modulation can affect cellular responses such as proliferation and apoptosis.

Induction of Apoptosis : In cancer studies, it has been observed to induce programmed cell death in malignant cells by activating apoptotic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines demonstrating significant cytotoxicity.

  • Study 1 : A study published in Molecules reported that derivatives of triazolo-pyridine compounds exhibited potent inhibition against cancer cell lines with IC50 values in the low nanomolar range .
  • Study 2 : Another investigation focused on the compound's ability to inhibit Poly(ADP-ribose) polymerase (PARP), a target for cancer therapy. The results indicated that the compound could effectively inhibit PARP activity in BRCA-mutant cancer cells .

Antimicrobial Properties

The compound has also displayed promising antimicrobial activity.

  • Study 3 : Research indicated that related compounds inhibited the growth of various fungal strains by targeting ergosterol biosynthesis .

Biofilm Inhibition

In addition to its antimicrobial properties, the compound showed potential in inhibiting biofilm formation.

  • Study 4 : A recent study demonstrated that certain derivatives significantly reduced biofilm formation in pathogenic bacteria, suggesting potential applications in treating biofilm-associated infections .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions including cyclization processes to form the tetrazole and triazole rings. The synthetic route often includes:

  • Formation of Pyrazolo[3,4-b]pyridine Core
  • Cyclopropanation Reaction
  • Tetrazole Moiety Attachment via Cycloaddition
  • Chlorination of the Phenyl Ring

Industrial production methods focus on optimizing these synthesis routes for yield and purity using advanced techniques such as continuous flow reactors .

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